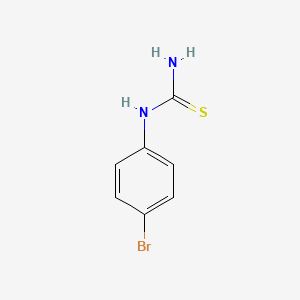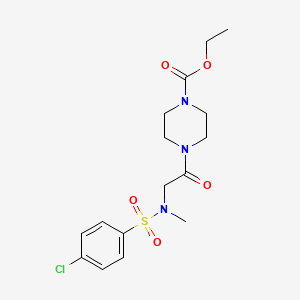
N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxoisoindole core, which is known for its stability and reactivity in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dioxoisoindole core, followed by the introduction of the 3-methoxyphenyl and 3-methoxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dioxoisoindole core can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the dioxoisoindole core can produce dihydroisoindole derivatives.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may be due to the inhibition of key enzymes involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-3-carboxamide
- N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-4-carboxamide
Uniqueness
N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is unique due to the specific positioning of the carboxamide group on the dioxoisoindole core. This positioning can significantly influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C20H20N2O5 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H20N2O5/c1-26-10-4-9-22-19(24)16-8-7-13(11-17(16)20(22)25)18(23)21-14-5-3-6-15(12-14)27-2/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,21,23) |
Clé InChI |
HHBVZZKJEUFGTL-UHFFFAOYSA-N |
SMILES canonique |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3,5-Dichlorophenyl)-3-[2-(2-furanylmethylthio)ethyl]urea](/img/structure/B1224851.png)
![2-[[Sulfanylidene-[[2,2,2-trichloro-1-[(1-oxo-2-phenoxyethyl)amino]ethyl]amino]methyl]amino]benzoic acid](/img/structure/B1224852.png)

![{2-[(E)-3-(2-Chloro-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B1224856.png)
![(4-Ethoxyphenyl)-[4-[(4-ethoxyphenyl)-oxomethyl]-1,4-diazepan-1-yl]methanone](/img/structure/B1224858.png)

![2-[[[4-(Diethylsulfamoyl)phenyl]-oxomethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1224864.png)
![N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]furan-2-carboxamide](/img/structure/B1224865.png)
![2-Benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide](/img/structure/B1224866.png)
![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1224868.png)
![3-[(4-Chlorophenyl)-oxomethyl]-2-phenyl-7-indolizinecarboxylic acid](/img/structure/B1224871.png)
![2-[7-chloro-2,3-dioxo-4-(phenylmethyl)-1-quinoxalinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B1224872.png)
